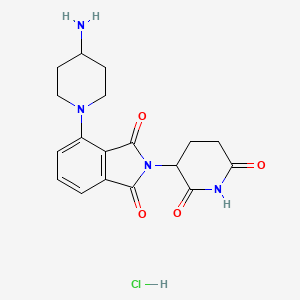

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

Description

Properties

IUPAC Name |

4-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4.ClH/c19-10-6-8-21(9-7-10)12-3-1-2-11-15(12)18(26)22(17(11)25)13-4-5-14(23)20-16(13)24;/h1-3,10,13H,4-9,19H2,(H,20,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNUMQMFPAIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Aminophthalic Acid Derivatives

The reaction of 3-aminophthalic acid (or its salts) with 3-aminoglutarimide derivatives is a well-established method. For example, 3-aminophthalic acid reacts with 3-aminopiperidine-2,6-dione in the presence of 1,1′-carbonyldiimidazole (CDI) under refluxing acetonitrile to yield 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Key parameters include:

Table 1: Cyclization Conditions and Yields

| Cyclizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| CDI | Acetonitrile | 82°C | 3 | 78–85 | |

| CDI | THF | 25°C | 15 | 65–70 | |

| POCl₃ | DMF | 120°C | 8 | 60–68 |

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability.

Acidic Treatment

The amine is treated with hydrochloric acid (1.0–1.2 equivalents) in ethanol or water:

Table 2: Salt Formation Parameters

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Competing reactions during isoindoline-dione formation may yield regioisomers. Using CDI instead of POCl₃ reduces side products (e.g., 5-substituted isomers) by favoring intramolecular cyclization.

Purification of Hydrophobic Intermediates

High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting species. For example, the final compound is purified using a gradient of acetonitrile/water (0.1% TFA) to achieve >99% purity.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of isoindoline-1,3-dione derivatives modified at positions 2 and 3. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

PEGylated derivatives (e.g., PEG2-amine) show superior aqueous solubility but may reduce membrane permeability due to increased hydrophilicity .

Pharmacological Activity: The piperidin-4-yl analog (Position 5 substitution) demonstrates potent anti-cancer activity in hematologic malignancies, with IC50 values < 100 nM in myeloma cell lines . Hexylamino derivatives (e.g., 4-((6-aminohexyl)amino)-) are critical in synthesizing FKBP12F36V degraders like dTAG-13, achieving >90% target degradation at 1 µM .

Synthetic Challenges :

- Low yields (17–36%) are common in nucleophilic substitution reactions involving fluorinated isoindoline-dione precursors and amines, as seen in and .

- The target compound’s synthesis likely requires optimized stoichiometry and reaction times to mitigate side reactions.

Safety Profiles :

Biological Activity

4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, also known by its CAS number 2154342-35-3, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

- Molecular Formula : C18H21ClN4O4

- Molecular Weight : 392.8 g/mol

- CAS Number : 2154342-35-3

The compound exhibits a multifaceted mechanism of action, primarily involving modulation of various signaling pathways. It has been shown to interact with the tumor necrosis factor (TNF) pathway, influencing cytokine production and inflammatory responses. Specifically, it reduces TNF levels in vitro and in vivo, which is crucial for managing inflammatory diseases .

Antiviral Activity

Recent studies have indicated that derivatives of this compound may exhibit antiviral properties against various viruses. For instance, compounds structurally related to 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline have demonstrated significant antiviral activity against flaviviruses such as dengue virus (DENV). In cell culture studies, these compounds reduced viral replication significantly without causing cytotoxicity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of NF-kB signaling pathways. By decreasing the expression of pro-inflammatory cytokines like TNF-alpha, it can potentially alleviate symptoms associated with autoimmune diseases .

Antitumor Properties

In preclinical models, the compound has been evaluated for its antitumor effects. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. This suggests a potential role in cancer therapy .

Study 1: Antiviral Efficacy Against Dengue Virus

In a controlled laboratory study, the compound was tested against DENV in Vero cells. Results indicated an IC50 value of approximately 13 nM, showcasing its potency in inhibiting viral replication while maintaining low cytotoxicity levels .

Study 2: Inhibition of TNF Production

A study involving murine models demonstrated that administration of the compound led to a significant reduction in serum TNF levels during induced inflammatory responses. This effect was associated with decreased activation of NF-kB and subsequent downregulation of pro-inflammatory cytokines .

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiviral activity | IC50 = 13 nM against DENV |

| Study 2 | Assess anti-inflammatory effects | Significant reduction in TNF levels |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-(4-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride with high purity?

- Methodological Answer : Acylations of piperidine derivatives, as described in Scheme 2 (), yield high-purity products (85–95% yields). Key steps include using anhydrous conditions and catalytic bases (e.g., triethylamine). Post-synthesis purification via recrystallization or column chromatography is critical. Structural validation should employ IR spectroscopy (amide C=O stretches at ~1650–1700 cm⁻¹) and GC-MS for molecular ion detection, though low ion intensity (<8%) may require complementary techniques like NMR .

Q. How can researchers confirm the structural integrity of the compound’s piperidine and isoindoline moieties?

- Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry, particularly for the dioxopiperidin-3-yl group. For routine analysis, combine ¹H/¹³C NMR (e.g., piperidine NH signals at δ 1.5–2.5 ppm) with high-resolution mass spectrometry (HRMS). Computational validation using quantum chemical calculations (e.g., DFT) can predict vibrational frequencies and NMR shifts, cross-referenced with experimental data .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions. Stability studies should assess pH dependence (e.g., pH 3–7) via HPLC-UV monitoring over 24–72 hours. Store lyophilized aliquots at –20°C under inert gas to prevent aminopiperidine oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum mechanical reaction path searches (e.g., using Gaussian or ORCA) identify transition states and intermediates. Coupled with machine learning (ML) algorithms, these models predict optimal solvents, catalysts, and temperatures. For example, ML-trained on spiro-piperidine acylation data () can reduce experimental iterations by 40–60% .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Use LC-MS/MS to quantify plasma and tissue concentrations. Parallel in vitro assays (e.g., 3D tumor spheroids) better mimic in vivo microenvironments. Dose-response curves and PK/PD modeling can reconcile differences .

Q. What advanced separation techniques improve enantiomeric resolution of chiral analogs?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC achieve baseline separation (α > 1.2). Simulated moving bed (SMB) chromatography scales enantiomer production. Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Q. How can AI-driven experimental design accelerate SAR studies for this compound?

- Methodological Answer : Generative adversarial networks (GANs) propose novel analogs by modifying the aminopiperidine or isoindoline subunits. Active learning algorithms prioritize synthesis based on predicted binding affinity (e.g., docking scores against proteasome targets). Automated high-throughput screening validates top candidates .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in aerosol-generating procedures?

- Methodological Answer : Use fume hoods with ≥100 fpm airflow and NIOSH-approved N95 respirators. Emergency protocols include immediate eye irrigation (15-minute flush) and contaminated skin decontamination with pH-neutral soap (). Toxicity data gaps () necessitate defaulting to OSHA’s Permissible Exposure Limits (PELs) for piperidine derivatives .

Data Management and Reproducibility

Q. How can blockchain technology enhance data integrity in multi-institutional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.